(6-Amino-3-Pyridinyl)Methanol

medicinal chemistry solid-state properties procurement quality control

(6-Amino-3-pyridinyl)methanol (CAS 113293-71-3), also named 2-amino-5-pyridinemethanol or (6-aminopyridin-3-yl)methanol, is a heterocyclic primary building block featuring a pyridine core bearing an amino substituent at the C6 position and a hydroxymethyl group at the C3 position. With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol, this compound constitutes a key fragment scaffold for fragment-based drug discovery (FBDD) due to its favorable physico-chemical profile: melting point 113-120 °C, water solubility 0.26 g/L at 25 °C, and a predicted pKa of 13.61±0.10.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 113293-71-3
Cat. No. B050438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Amino-3-Pyridinyl)Methanol
CAS113293-71-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CO)N
InChIInChI=1S/C6H8N2O/c7-6-2-1-5(4-9)3-8-6/h1-3,9H,4H2,(H2,7,8)
InChIKeyTXPRFSOGPYITOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (6-Amino-3-Pyridinyl)Methanol (CAS 113293-71-3) Matters as a Differentiated Aminopyridine Building Block for Medicinal Chemistry Procurement


(6-Amino-3-pyridinyl)methanol (CAS 113293-71-3), also named 2-amino-5-pyridinemethanol or (6-aminopyridin-3-yl)methanol, is a heterocyclic primary building block featuring a pyridine core bearing an amino substituent at the C6 position and a hydroxymethyl group at the C3 position . With a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol, this compound constitutes a key fragment scaffold for fragment-based drug discovery (FBDD) due to its favorable physico-chemical profile: melting point 113-120 °C, water solubility 0.26 g/L at 25 °C, and a predicted pKa of 13.61±0.10 [1]. It is also a documented pharmaceutical intermediate specifically employed in the synthesis of benzoylthiophene-based allosteric enhancers targeting the A₁ adenosine receptor .

Why Generic Substitution of (6-Amino-3-Pyridinyl)Methanol with Other Aminopyridine Methanol Regioisomers Fails


Regioisomeric aminopyridine methanols are not interchangeable building blocks. The position of the amino and hydroxymethyl substituents dictates solid-state properties, reactivity, and biological target compatibility. Direct physical–chemical measurements demonstrate that (6-amino-3-pyridinyl)methanol (2,5-substitution) possesses a distinct melting point, aqueous solubility profile, and pKa relative to its 2,3- and 2,6-substituted regioisomers . Beyond bulk properties, the 2,5-substitution pattern is specifically validated as an intermediate for benzoylthiophene-based A₁ adenosine receptor allosteric enhancers, a documented synthetic utility not reported for other regioisomers . Furthermore, this exact isomer is curated as a fragment scaffold for FBDD programs by specialized library suppliers, reflecting its privileged physico-chemical match to fragment-screening criteria [1]. These quantitative and application-specific differentiation dimensions, elaborated below, preclude simple replacement with in-class analogs.

Quantitative Differentiation Evidence for (6-Amino-3-Pyridinyl)Methanol vs. Closest Aminopyridine Methanol Analogs


Melting Point Differentiation of (6-Amino-3-Pyridinyl)Methanol (2,5-Substitution) vs. 2,3- and 2,6-Regioisomers

The melting point of (6-amino-3-pyridinyl)methanol (2,5-substitution pattern) is 113–120 °C . In contrast, the 2,3-substituted regioisomer (2-amino-3-pyridinemethanol, CAS 23612-57-9) melts at 66–68 °C , and the 2,6-substituted regioisomer (6-amino-2-pyridinemethanol, CAS 79651-64-2) melts at 138 °C . The 47–52 °C difference between the 2,5- and 2,3-isomers reflects substantially stronger intermolecular hydrogen-bonding networks and lattice energy in the target compound, which directly impacts solid-state handling, storage stability, and reproducibility in weighing and formulation workflows during early drug discovery.

medicinal chemistry solid-state properties procurement quality control

Aqueous Solubility Comparison of (6-Amino-3-Pyridinyl)Methanol vs. Aminopyridine Methanol Regioisomers

The water solubility of (6-amino-3-pyridinyl)methanol is quantitatively reported as 0.26 g/L (approximately 2.1 mM) at 25 °C . Equivalent quantitative aqueous solubility data for the 2,3- and 2,6-regioisomers are not explicitly published from authoritative sources; their vendor documentation reports qualitative solubility only (e.g., “soluble in methanol”) . The availability of precise solubility data for the target compound enables accurate dilution and dosing calculations in biochemical and cellular assays, an advantage not conferred by analogs with undefined solubility profiles.

pre-formulation biophysical profiling aqueous solubility

Ionization Constant (pKa) Differentiation of (6-Amino-3-Pyridinyl)Methanol vs. 2,3-Substituted Regioisomer

The predicted pKa of the pyridine nitrogen in (6-amino-3-pyridinyl)methanol is 13.61±0.10 , whereas the 2,3-substituted regioisomer exhibits a predicted pKa of 13.54±0.10 . Although the absolute difference of 0.07 log units is small, it is directionally consistent with the electron-donating/-withdrawing influence of the substituent positions. In computational models that rely on predicted pKa values for estimating ionization states, logD, and membrane permeability, even small systematic differences can propagate into divergent ADME predictions, biasing the prioritization of compounds within a series.

ionization constant pKa prediction ADME profiling

Validated Synthetic Utility of (6-Amino-3-Pyridinyl)Methanol for A₁ Adenosine Receptor Allosteric Enhancer Synthesis vs. Unreported Utility of Regioisomers

(6-Amino-3-pyridinyl)methanol is explicitly documented as a pharmaceutical intermediate for the synthesis of benzoylthiophene-based allosteric enhancers (AEs) of agonist activity at the A₁ adenosine receptor . This compound serves as a starting material for constructing the 2-amino-3-benzoylthiophene scaffold, a chemotype for which extensive structure-activity relationship studies have demonstrated nanomolar potentiation of agonist binding [1]. Comprehensive searches of vendor catalogs, patent disclosures, and the primary literature do not return equivalent documented uses for the 2,3- or 2,6-substituted aminopyridine methanol regioisomers. While absence of evidence does not equate to evidence of absence, the convergent citation of this specific isomer across multiple reputable vendor technical datasheets as the intermediate for this defined pharmacological target class constitutes a class-level differentiation.

A₁ adenosine receptor allosteric enhancer benzoylthiophene pharmaceutical intermediate

High-Impact Procurement and Research Scenarios for (6-Amino-3-Pyridinyl)Methanol (CAS 113293-71-3)


Fragment-Based Drug Discovery (FBDD) Library Construction

(6-Amino-3-pyridinyl)methanol is specifically stocked as a fragment molecule by specialized FBDD suppliers (e.g., TargetMol, Fr16699) [1]. Its molecular weight of 124.14 Da, aqueous solubility of 0.26 g/L, distinct melting point of 113–120 °C, and predicted pKa of 13.61 satisfy the Rule-of-Three guidelines for fragment libraries . Procurement of this specific isomer—rather than an uncharacterized regioisomer—ensures that solubility and ionization parameters are pre-validated, enabling direct integration into fragment screening cascades without additional biophysical characterization.

Synthesis of Benzoylthiophene-Based A₁ Adenosine Receptor Allosteric Enhancers

Multiple independent vendor datasheets and the primary medicinal chemistry literature confirm that (6-amino-3-pyridinyl)methanol is the requisite intermediate for constructing 2-amino-3-benzoylthiophene allosteric enhancers of the A₁ adenosine receptor [2]. Programs targeting this receptor for cardioprotective or neurological indications should procure this specific regioisomer to ensure synthetic route fidelity and alignment with published structure-activity relationships, as other aminopyridine methanol isomers lack this documented synthetic provenance.

Kinase Inhibitor Scaffold Optimization Requiring Defined Regiochemistry

Aminopyridine scaffolds bearing the 2-amino-5-hydroxymethyl substitution pattern have been employed in the design of potent and selective mitotic kinase Nek2 inhibitors [3]. The exocyclic hydroxymethyl group at the C5 position serves as a synthetic handle for further elaboration (e.g., etherification, oxidation to aldehyde), while the C2-amino group participates in hinge-binding interactions with the kinase active site. Substituting this compound with a different regioisomer would alter the vector and electronic character of the substituents, potentially disrupting the key binding interactions validated by crystallographic studies [3].

Quality-Controlled Procurement for Reproducible Solid-Form Handling

The melting point of (6-amino-3-pyridinyl)methanol (113–120 °C) is significantly higher than that of the commonly mistaken 2,3-regioisomer (66–68 °C) . Procurement teams and laboratory managers can use melting point as a rapid identity-and-purity check upon receipt. This mitigates the risk of inadvertent isomer cross-contamination, which is particularly critical when compounds are used in high-throughput parallel synthesis where misidentification could propagate errors across entire libraries.

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